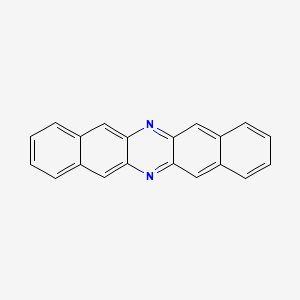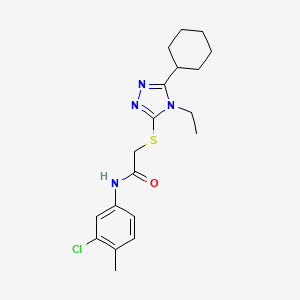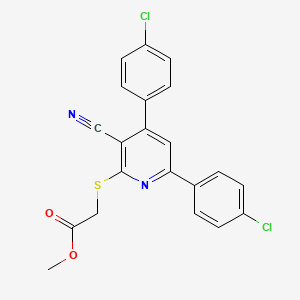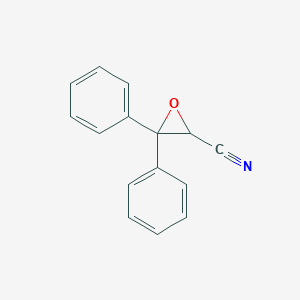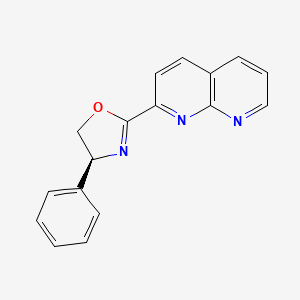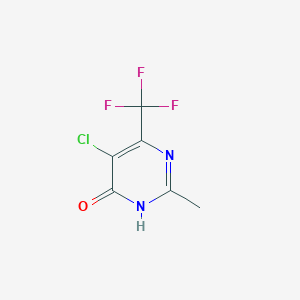
5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL is a pyrimidine derivative known for its unique chemical properties and potential applications in various fields. The presence of the trifluoromethyl group and the hydroxyl group on the pyrimidine ring contributes to its distinct reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL typically involves the reaction of 2,5-dichloropyrimidine with appropriate reagents to introduce the methyl and trifluoromethyl groups. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine or trifluoromethyl groups under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl group may also play a role in hydrogen bonding with target molecules, further influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-fluoro-N-(2-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenylbenzamide
- 5-Bromo-2-fluoro-N-(3-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenylbenzamide
- 2-Chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)-4-fluoro-N-{[methyl(1-methylethyl)amino]sulfonyl}benzamide .
Uniqueness
5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-OL is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group and the hydroxyl group makes it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H4ClF3N2O |
|---|---|
Peso molecular |
212.56 g/mol |
Nombre IUPAC |
5-chloro-2-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H4ClF3N2O/c1-2-11-4(6(8,9)10)3(7)5(13)12-2/h1H3,(H,11,12,13) |
Clave InChI |
KSEADAIRTMVYRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C(=O)N1)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


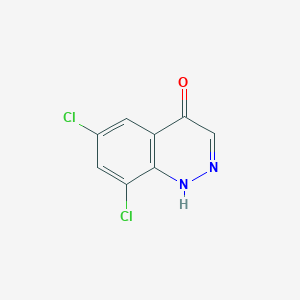
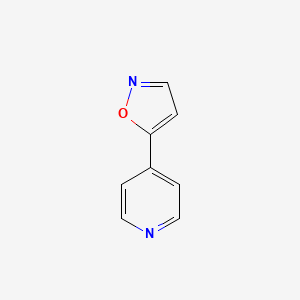

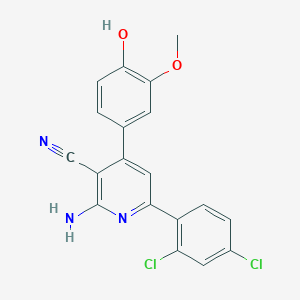
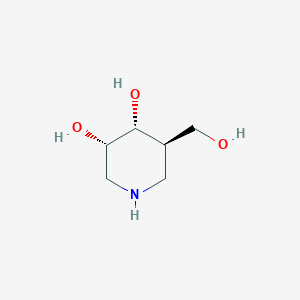
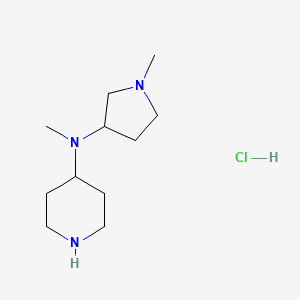
![3-amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772821.png)
